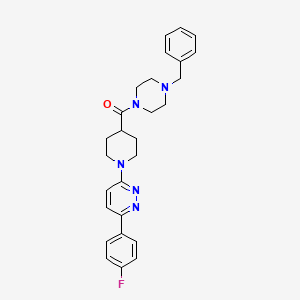

(4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

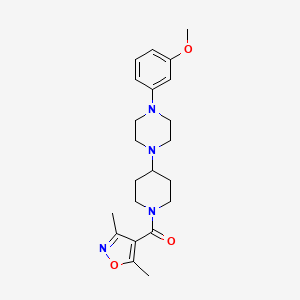

The compound is a complex organic molecule with multiple functional groups, including a benzylpiperazine, a fluorophenyl group, and a pyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and pyridazine rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzylpiperazine, fluorophenyl, and pyridazine groups. For example, the benzylpiperazine group could potentially undergo reactions with electrophiles, while the fluorine atom in the fluorophenyl group could be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

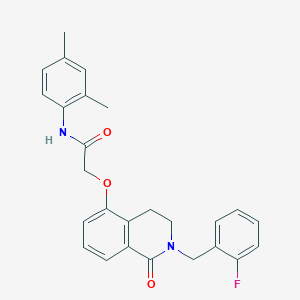

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The structure of the compound suggests that it could interact with bacterial proteins and inhibit their function. Molecular docking studies have shown that derivatives of this compound can bind to oxidoreductase enzymes, which are crucial for bacterial metabolism . This interaction could potentially inhibit bacterial growth, offering a new avenue for antibiotic development.

Antifungal Applications

Similar to its antibacterial properties, this compound has also shown promise as an antifungal agent. The molecular structure allows it to interfere with fungal cell wall synthesis or function, which could lead to the development of new antifungal medications. This is particularly important given the rising resistance to existing antifungal drugs .

Antitumor Activity

Compounds with similar structures have demonstrated antitumor properties. They can interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. This compound’s specific interactions with cellular targets could be explored to develop novel cancer therapies .

Anti-inflammatory Properties

The benzylpiperazine and pyridazine components of the molecule suggest that it may have anti-inflammatory effects. These effects could be mediated through the modulation of inflammatory cytokines or inhibition of enzymes involved in the inflammatory response. Further research could lead to new treatments for chronic inflammatory diseases .

Antioxidant Effects

The compound’s structure indicates that it may also serve as an antioxidant. By scavenging free radicals or upregulating the body’s own antioxidant defenses, it could help in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Enzyme Inhibition for Metabolic Disorders

The ability of this compound to inhibit oxidoreductase enzymes suggests that it could be used to study metabolic disorders. By selectively inhibiting these enzymes, researchers can better understand the metabolic pathways involved in diseases like diabetes and develop targeted treatments .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O/c28-24-8-6-22(7-9-24)25-10-11-26(30-29-25)32-14-12-23(13-15-32)27(34)33-18-16-31(17-19-33)20-21-4-2-1-3-5-21/h1-11,23H,12-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEOKKQAZWODPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)